3-Methyl-5-(methylamino)phenol

Description

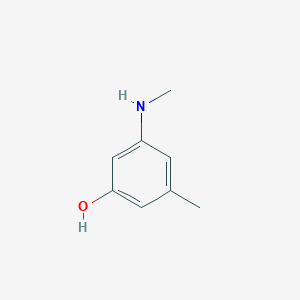

3-Methyl-5-(methylamino)phenol (MAP) is a phenolic derivative with a methyl group at position 3 and a methylamino group (-NHCH₃) at position 5 on the aromatic ring. Its structure (Fig. 1) makes it a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic additions. Evidence from synthetic studies indicates that MAP derivatives, such as methylquinone imine (MQI), act as bis-Michael acceptors. Protonation of the amino group in MAP at acidic pH (e.g., pH 2.0) enhances the reactivity of the ortho-position, favoring the formation of ortho-substituted sulfone derivatives during nucleophilic attacks .

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-methyl-5-(methylamino)phenol |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(9-2)5-8(10)4-6/h3-5,9-10H,1-2H3 |

InChI Key |

CFRFMCYTSFAZSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylamino)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards substitution at the ortho and para positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

3-Methyl-5-(methylamino)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylamino)phenol involves its interaction with various molecular targets. The hydroxyl group and the aromatic ring play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

2-[(Methylamino)methyl]phenol

- Structure: Features a methylamino-methyl group (-CH₂NHCH₃) at position 2 (Fig. 2).

- Key Properties: Exhibits antibiofilm and antivirulence activity against Staphylococcus aureus at 1.25 µM, inhibiting >70% biofilm formation without cytotoxicity . No antibacterial activity up to 1500 µM, indicating specificity for quorum-sensing (QS) pathways .

- Comparison with MAP: The aminomethyl substituent in position 2 enhances bioactivity, whereas MAP’s methylamino group in position 5 may limit similar interactions. Reactivity differences: MAP’s ortho-position is activated under acidic conditions for synthesis , while 2-[(Methylamino)methyl]phenol’s bioactivity stems from its ability to target SarA, a QS regulator .

4-(Methylamino)phenol

- Structure: Methylamino group in the para position (position 4) (Fig. 3).

- Key Properties: Commercial hemisulfate salt (C₇H₉NO·0.5H₂SO₄) with neurotoxic and hepatotoxic hazards . Causes respiratory, skin, and eye irritation; classified as hazardous to aquatic life .

- Comparison with MAP: Positional isomerism significantly alters toxicity: The para-substituted compound is more hazardous, while MAP’s meta-substitution may reduce acute toxicity (data needed). Applications: 4-(Methylamino)phenol is used in industrial settings, whereas MAP serves as a synthetic precursor .

Promecarb (3-Isopropylphenyl N-Methylcarbamate)

- Structure : Carbamate derivative with a 3-isopropylphenyl group (Fig. 4).

- Key Properties :

- Comparison with MAP: Functional group divergence: Promecarb’s carbamate moiety confers pesticidal activity, while MAP’s phenolic and methylamino groups favor nucleophilic reactivity. Toxicity: Promecarb’s extreme hazard contrasts with MAP’s unknown but likely lower risk profile.

5-Amino-4-chloro-2-methylphenol

- Structure: Chloro and amino substituents at positions 4 and 5, with a methyl group at position 2 (Fig. 5).

- Key Properties: Used in dye synthesis and pharmaceuticals due to halogen and amino groups .

- Comparison with MAP: Halogenation enhances stability and electronic properties, whereas MAP’s methylamino group may improve solubility in polar solvents.

Research Implications and Gaps

- Biological Activity: Unlike 2-[(Methylamino)methyl]phenol, MAP’s bioactivity remains unexamined. Screening for antimicrobial or anticancer properties is warranted.

- Toxicity: Positional isomerism (e.g., para vs. meta) significantly alters hazard profiles, as seen in 4-(Methylamino)phenol vs. MAP. Standardized toxicity assays for MAP are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.